Physicochemical Profiling and Solubility Dynamics of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone Hydrochloride
Physicochemical Profiling and Solubility Dynamics of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone Hydrochloride
Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Assay Development Researchers.
Executive Summary
The compound 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride (CAS: 1219976-64-3) is a synthetic small molecule characterized by an acetophenone core linked to a piperidine ring via an ether bond[1]. In drug discovery, managing the solubility of such molecules is a critical hurdle, as the lipophilic core drives target affinity but severely limits aqueous solvation[2]. By formulating this compound as a hydrochloride (HCl) salt, its physicochemical profile is fundamentally altered, enabling versatile applications across both in vitro DMSO-based assays and in vivo aqueous dosing regimens.
This technical whitepaper provides an authoritative, causality-driven guide to the solubility dynamics of this compound, offering self-validating protocols to ensure absolute reproducibility in your preclinical workflows.
Molecular Architecture & Solvation Thermodynamics
To effectively formulate any compound, one must understand the thermodynamic "why" behind its macroscopic behavior.
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The Lipophilic Core (Acetophenone): The aromatic ring and ketone moiety provide structural rigidity and hydrogen-bond acceptor capabilities. However, this region is highly hydrophobic, driving the free base's intrinsic solubility down to sub-microgram per milliliter levels[3].
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The Ionizable Center (Piperidine): Piperidine is a secondary amine with a typical pKa of ~10.5. In its free base form, it is prone to atmospheric oxidation and can even crystallize or form unwanted salts with ambient acidic vapors[4].
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The Hydrochloride Advantage: Converting the piperidine free base to an HCl salt (MW: 255.74 g/mol ) protonates the nitrogen, creating a permanent positive charge[1]. This drastically lowers the crystal lattice energy. When introduced to a polar solvent, the energy released by the formation of strong ion-dipole interactions between the solvent and the protonated piperidinium ion exceeds the lattice energy, driving rapid dissolution[5].
Solvent-Specific Solubility Profiles
Dimethyl Sulfoxide (DMSO): The Aprotic Standard
For in vitro master stocks, 100% anhydrous DMSO is the gold standard. DMSO ( CH3)2SO ) is a highly polar aprotic solvent with a high dielectric constant. The oxygen atom of DMSO acts as a powerful hydrogen-bond acceptor, strongly solvating the protonated amine ( NH2+ ) of the piperidine ring. Simultaneously, the methyl groups interact with the lipophilic acetophenone core. Because the HCl salt form is highly compatible with DMSO, solubility easily exceeds 50 mg/mL .
Aqueous Media: The Common-Ion Effect Warning
While the HCl salt guarantees excellent solubility in deionized water (>20 mg/mL)[5], physiological buffers present a unique challenge. When diluting the aqueous stock into Phosphate-Buffered Saline (PBS) or normal saline (0.9% NaCl), the high concentration of chloride ions ( Cl− ) can trigger the Common-Ion Effect . According to Le Chatelier's principle, an excess of chloride forces the equilibrium back toward the solid HCl salt, potentially causing micro-precipitation[3].
Expert Insight: Always dissolve the compound in pure water before introducing salt-heavy buffers to bypass the kinetic barrier of initial solvation.
Quantitative Solubility Matrix
The following table summarizes the expected solubility parameters based on the physicochemical properties of piperidine hydrochloride salts[5],[6].
| Solvent System | Estimated Solubility | Solvation Mechanism | Primary Application |
| Anhydrous DMSO | > 50 mg/mL (> 195 mM) | H-bond acceptance; lipophilic solvation. | In vitro master stocks; Long-term storage (-20°C). |
| Deionized Water | > 20 mg/mL (> 78 mM) | Ion-dipole interactions; lattice disruption. | In vivo dosing; Acute aqueous formulations. |
| PBS (pH 7.4) | ~ 5 mg/mL (Variable) | Limited by the common-ion effect ( Cl− ). | Cellular assay dilutions (Max 0.1% DMSO final). |
Experimental Formulation Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol A: Preparation of a 10 mM DMSO Master Stock (In Vitro)
Goal: Create a stable, high-concentration stock for serial dilution.
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Calculate Mass: To prepare 1.0 mL of a 10 mM solution, weigh exactly 2.56 mg of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride (MW: 255.74 g/mol )[1].
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Solvent Addition: Add 1.0 mL of room-temperature, anhydrous DMSO. (Using anhydrous DMSO prevents moisture from lowering the solvent's mole fraction, which causes freeze-thaw degradation).
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Agitation: Vortex vigorously for 30–60 seconds.
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Self-Validation Check (Optical Clarity): Hold the vial against a bright light source. The solution must be entirely transparent. If you observe a "Tyndall effect" (a hazy scattering of light), micro-particles remain. Sonicate in a water bath for 2 minutes until perfectly clear.
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Storage: Aliquot into 50 µL single-use amber vials and store at -20°C.
Protocol B: Aqueous Formulation for In Vivo Dosing (5 mg/mL)
Goal: Create a physiological-compatible solution without triggering precipitation.
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Initial Solvation: Weigh 5.0 mg of the compound into a sterile glass vial.
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Hydration: Add 0.9 mL of Sterile Water for Injection (WFI). Vortex for 30 seconds. The HCl salt will dissolve rapidly[5].
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Buffering: Only after complete dissolution, slowly add 0.1 mL of 10x PBS to bring the solution to 1x physiological osmolarity.
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Self-Validation Check (Common-Ion Stability): Let the solution sit at room temperature for 15 minutes. If cloudiness appears, the common-ion effect has been triggered[3]. Remedy: Add 2-5% Tween-80 or 10% HP-β-CD (cyclodextrin) to stabilize the supersaturated state.
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Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use nylon filters, as they can non-specifically bind lipophilic acetophenone cores.
Formulation Workflow Visualization
Fig 1: Decision matrix for in vitro vs. in vivo formulation workflows.
Troubleshooting & Best Practices
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Hygroscopicity: Hydrochloride salts of secondary amines are notoriously hygroscopic. If the powder becomes sticky or clumps, it has absorbed atmospheric water. Store the solid powder in a desiccator at 4°C or -20°C.
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pH Shifts: Dissolving an HCl salt in unbuffered water will drop the pH of the solution (often to pH 3–5). If administering in vivo via intravenous (IV) injection, verify that the final pH is adjusted to >5.0 to prevent localized phlebitis.
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Freeze-Thaw Cycles: Never subject the aqueous formulation to freeze-thaw cycles. Water expands upon freezing, which can permanently disrupt the hydration shell around the compound, causing irreversible precipitation upon thawing.
References
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National Institutes of Health (NIH) / PMC. "Hydrochloride Salt of the GABAkine KRM-II-81: Solubility Enhancements." Pharmaceutics. Available at:[Link][5]
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American Pharmaceutical Review. "Solubility in Pharmaceutical R&D: Predictions and Reality." Available at:[Link][2]
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Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Available at:[Link][3]
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ResearchGate Scientific Community. "Handling and Crystallization of Piperidine Derivatives and Salts." Available at:[Link][4]
Sources
- 1. 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride,(CAS# 1219976-64-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
